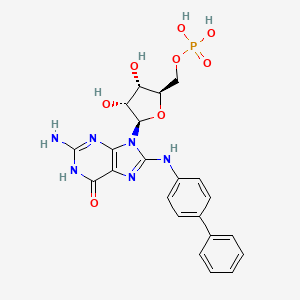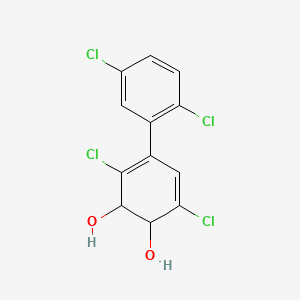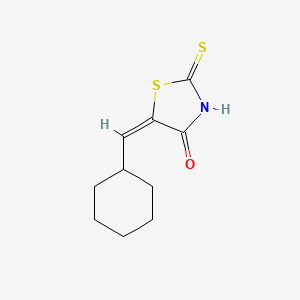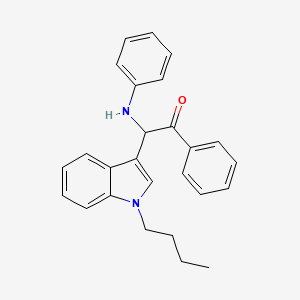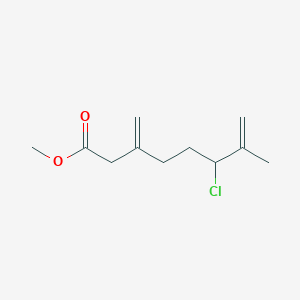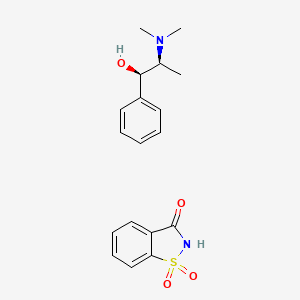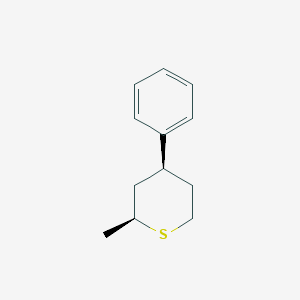
L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a methoxy-oxopropyl group attached to the sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- typically involves the acetylation of L-cysteine followed by the introduction of the methoxy-oxopropyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfides or sulfoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides, while reduction may yield thiols.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating conditions such as oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products requiring specific chemical properties.
Wirkmechanismus
The mechanism of action of L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate cellular signaling pathways and influence gene expression, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent used in medicine.
L-Cysteine: The parent amino acid, involved in protein synthesis and various metabolic processes.
Methionine: Another sulfur-containing amino acid with similar properties.
Uniqueness
L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of acetyl and methoxy-oxopropyl groups enhances its stability and reactivity, making it valuable in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
77549-12-3 |
|---|---|
Molekularformel |
C9H15NO5S |
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(3-methoxy-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H15NO5S/c1-6(11)10-7(9(13)14)5-16-4-3-8(12)15-2/h7H,3-5H2,1-2H3,(H,10,11)(H,13,14)/t7-/m0/s1 |
InChI-Schlüssel |
GZTSCZSNTKEYFI-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSCCC(=O)OC)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCCC(=O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


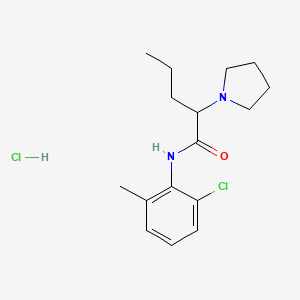
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
